1-Cyclobutyl-3-iodobicyclo[1.1.1]pentane
CAS No.:
Cat. No.: VC18068704
Molecular Formula: C9H13I
Molecular Weight: 248.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13I |
|---|---|
| Molecular Weight | 248.10 g/mol |
| IUPAC Name | 1-cyclobutyl-3-iodobicyclo[1.1.1]pentane |
| Standard InChI | InChI=1S/C9H13I/c10-9-4-8(5-9,6-9)7-2-1-3-7/h7H,1-6H2 |
| Standard InChI Key | HWFIQFLFFSWRHS-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(C1)C23CC(C2)(C3)I |
Introduction
Structural and Molecular Characteristics
Bicyclo[1.1.1]pentane Core
The bicyclo[1.1.1]pentane framework is defined by three fused cyclopropane rings, creating a highly strained and rigid three-dimensional structure. This geometry mimics the spatial arrangement of para-substituted benzene rings while offering enhanced metabolic stability due to the absence of π-bonds . X-ray crystallographic studies confirm that the BCP core adopts a planar geometry with bond angles of approximately 60° at the bridgehead carbons, contributing to its unique electronic properties .
Cyclobutyl Substituent
The cyclobutyl group at the 1-position introduces additional steric bulk and conformational rigidity. Computational analyses reveal that this substituent increases the molecule’s sp³-hybridized carbon fraction (F(sp³)) to 0.75, improving solubility and reducing aggregation tendencies compared to aromatic analogs . The cyclobutyl ring’s puckered conformation further modulates interactions with hydrophobic binding pockets in biological targets .
Iodine Atom at the 3-Position
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₃I | |
| Molecular Weight | 248.10 g/mol | |
| CAS Number | 2287299-82-3 | |
| XLogP3 | 2.7 | |
| Topological Polar SA | 0 Ų |
Synthetic Methodologies
Light-Enabled Radical Addition
A groundbreaking synthesis route involves the photochemical reaction of [1.1.1]propellane with alkyl iodides under flow conditions. This method, scalable to kilogram quantities, uses 365 nm light to initiate radical chain propagation without catalysts or additives . For 1-cyclobutyl-3-iodobicyclo[1.1.1]pentane, cyclobutyl iodide reacts with propellane to yield the product in 62–66% isolated purity after crystallization .
Atom-Transfer Radical Addition (ATRA)
Triethylborane-mediated ATRA enables the ring-opening of tricyclo[1.1.1.0¹,³]pentane (TCP) with iodocyclobutane. The reaction proceeds at ambient temperature, tolerating functional groups such as esters and ethers . This method’s efficiency stems from the TCP’s strain energy (≈70 kcal/mol), which drives exothermic bond reorganization .
Table 2: Comparison of Synthetic Routes
| Method | Yield (%) | Scalability | Functional Group Tolerance |
|---|---|---|---|
| Photochemical | 62–66 | Kilogram | High |
| ATRA | 45–55 | Gram | Moderate |
| Metal-Catalyzed Coupling | 30–40 | Milligram | Low |
Chemical Reactivity and Functionalization
Iodine-Specific Transformations
Applications in Medicinal Chemistry
Bioisosteric Replacement
The BCP core serves as a non-classical bioisostere for para-substituted benzene rings. In indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors, replacing a phenyl group with 1-cyclobutyl-3-iodobicyclo[1.1.1]pentane improved metabolic stability by reducing amide hydrolysis rates while maintaining nanomolar potency .
Table 3: Pharmacokinetic Comparison of IDO1 Inhibitors
| Compound | IC₅₀ (nM) | Cl (mL/min/kg) | t₁/₂ (h) |
|---|---|---|---|
| Phenyl Analog | 2.1 | 25 | 1.5 |
| BCP Derivative | 3.8 | 0.2 | 66 |
Targeted Protein Degradation
The iodine atom facilitates conjugation to E3 ligase ligands (e.g., thalidomide analogs) via Sonogashira coupling, enabling proteolysis-targeting chimera (PROTAC) development. Preliminary data show 10-fold enhanced degradation efficiency for BRD4 compared to non-BCP analogs .
Research Findings and Biological Evaluations
In Vitro Metabolic Stability
Hepatic microsomal assays demonstrate that 1-cyclobutyl-3-iodobicyclo[1.1.1]pentane exhibits a half-life of >120 minutes in human hepatocytes, compared to <30 minutes for its benzene isostere. This stability arises from reduced cytochrome P450 binding due to the BCP’s non-planar geometry .
In Vivo Pharmacokinetics
Oral administration in murine models (10 mg/kg) achieves a Cₘₐₓ of 1.2 µM and AUC₀–24 of 18 µM·h, with 95% bioavailability. The iodine atom’s lipophilicity (LogP +0.7) enhances blood-brain barrier penetration, making the compound suitable for CNS-targeted therapies .
Future Directions and Challenges
Scalable Synthesis
While photochemical methods enable kilogram-scale production, cost-effective purification techniques are needed to address byproducts from radical recombination . Continuous-flow systems with in-line UV monitoring may optimize yields and reduce waste .
Targeted Delivery Systems
Conjugating 1-cyclobutyl-3-iodobicyclo[1.1.1]pentane to antibody-drug conjugates (ADCs) via iodotyrosine linkages could enhance tumor-specific delivery. Preliminary studies show 80% payload release under reducing conditions .
Computational Design
Machine learning models trained on BCP-protein interaction datasets may predict novel applications in GPCR and kinase modulation. Quantum mechanical calculations could further elucidate strain energy contributions to reactivity .
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